cis-beta-Hydroxy Tamoxifen
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Description
Cis-beta-Hydroxy Tamoxifen is a hydroxylated analogue of tamoxifen containing anti-estrogenic properties1. Tamoxifen has changed the landscape of breast cancer treatment and prevention since its introduction in the late 1960s2.
Synthesis Analysis
The synthesis of cis-tamoxifen was achieved via carboalumination of diphenylacetylene as a key step3. Various synthetic schemes for tamoxifen and its analogues employ different strategies such as formation of C−C, C=C and C≡C bonds, C−H functionalization, addition to alkynes, insertion reaction, nucleophilic substitution and addition reactions, elimination reaction, reductive couplings etc4.
Molecular Structure Analysis
Cis-beta-Hydroxy Tamoxifen has a molecular structure of C26H29NO25. It is a hydroxylated analogue of tamoxifen, which is a tertiary amino compound and a stilbenoid6.
Chemical Reactions Analysis
Tamoxifen is metabolised to its two major active metabolites, 4-hydroxy tamoxifen and 4-hydroxy-N-desmethyl tamoxifen (endoxifen), by cytochrome P450 2D6 (CYP2D6)2. One of the major mechanisms of metabolism of tamoxifen and one of its major active metabolites, 4-hydroxytamoxifen (4-OH-TAM), is via glucuronidation7.
Physical And Chemical Properties Analysis
Cis-beta-Hydroxy Tamoxifen is a hydroxylated analogue of tamoxifen5. Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties6.
Safety And Hazards
Tamoxifen can cause uterine cancer, affect fertility and may harm unborn children. It may also be passed in the milk and harm children9. Women pregnant, expecting to become pregnant, or nursing should be extremely cautious when working with Tamoxifen9.
Future Directions
Tamoxifen has changed the landscape of breast cancer treatment and prevention since its introduction in the late 1960s2. However, the advent of well-tolerated third-generation aromatase inhibitors and selective oestrogen receptor degraders (SERDs) has resulted in a decline in the use of tamoxifen in most settings2. This decline may be exacerbated if the development of oral selective oestrogen receptor down-regulators (SERDs) is successful2.
properties
IUPAC Name |
(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBHBPMBIXYBK-OCEACIFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146254 |
Source
|
Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-beta-Hydroxy Tamoxifen | |
CAS RN |
97151-04-7 |
Source
|
Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97151-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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